3,4-Dimethyl-2-hexene
Overview
Description
3,4-Dimethyl-2-hexene is a chemical compound with the molecular formula C8H16 . It has a molecular weight of 112.2126 . The compound exists in different stereoisomers, including 3,4-Dimethyl-cis-2-hexene and trans-3,4-Dimethyl-2-hexene .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethyl-2-hexene can be represented in both 2D and 3D formats . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .Scientific Research Applications
Catalytic Isomerization
Research demonstrates that 3,4-dimethyl-2-hexene undergoes catalytic isomerization. A kinetic study revealed that cis-trans isomerization of this compound occurs through positional isomerization, highlighting its stereospecific nature in chemical reactions (Maurel, Guisnet, & Pérot, 1971).
Role in Dimerization Processes
In the dimerization of propylene, 3,4-dimethyl-2-hexene is identified as a product. This process, involving a nickel oxide-silica-alumina catalyst, showcases the compound's role in complex chemical synthesis (Imai, Hasegawa, & Uchida, 1968).
Diels-Alder Reaction
The compound plays a significant role in the Diels-Alder reaction with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. This reaction is important for understanding the behavior of complex organic molecules under varying conditions, like pressure and temperature (Kiselev et al., 1999).
Renewable Fuel Synthesis
3,4-Dimethyl-2-hexene is integral in synthesizing renewable jet and diesel fuels. Researchers have developed efficient methods for converting this compound into hydrocarbons suitable for blending with conventional fuels, underscoring its potential in sustainable energy solutions (Harvey & Quintana, 2010).
Adsorption and Reaction Studies
Investigations into the adsorption and reaction of 1-butene on H-ZSM-5 showed conversion to 3,4-dimethyl-2-hexene. This study aids in understanding the interactions and transformations of hydrocarbons on catalytic surfaces (Kondo et al., 1997).
properties
IUPAC Name |
(E)-3,4-dimethylhex-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,8H,6H2,1-4H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNLVKMLDPGPRY-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C(=C/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-2-hexene | |
CAS RN |
2213-37-8, 19550-82-4 | |
Record name | 3,4-Dimethyl-2-hexene (cis,trans) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3,4-Dimethyl-2-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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